![molecular formula C13H16N2OS B509206 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 313662-20-3](/img/structure/B509206.png)
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide, commonly known as DMBA-N-methylamide, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent.
Mechanism of Action
The mechanism of action of DMBA-N-methylamide is not fully understood. However, it is believed to work by binding to specific biological molecules, such as proteins or nucleic acids, and altering their function. This can lead to changes in cellular processes and ultimately, the desired biological effect.
Biochemical and Physiological Effects:
DMBA-N-methylamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter levels and affect brain function.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMBA-N-methylamide is its unique fluorescent properties, which make it a useful tool for the detection of various biological molecules. Additionally, its ability to act as a photosensitizer and drug delivery agent make it a promising candidate for various therapeutic applications. However, one limitation of DMBA-N-methylamide is its potential toxicity, which must be carefully considered when using it in lab experiments.
Future Directions
There are several future directions for the use of DMBA-N-methylamide in scientific research. One potential application is in the development of new cancer therapies, as it has been found to induce apoptosis in cancer cells. Additionally, its unique fluorescent properties make it a promising tool for the detection of various biological molecules, which could have implications in fields such as diagnostics and drug discovery. Further research is needed to fully understand the mechanism of action of DMBA-N-methylamide and its potential applications in scientific research.
Synthesis Methods
DMBA-N-methylamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylpropanoic acid, followed by N-methylation of the resulting amide using formaldehyde and sodium cyanoborohydride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
DMBA-N-methylamide has been used extensively in scientific research for its unique properties. It has been found to be a useful fluorescent probe for the detection of various biological molecules, including proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been studied as a drug delivery agent for the targeted delivery of various drugs to specific tissues or cells.
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-7(2)12(16)15-13-14-11-9(4)5-8(3)6-10(11)17-13/h5-7H,1-4H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLJBGXAMRMLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |
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